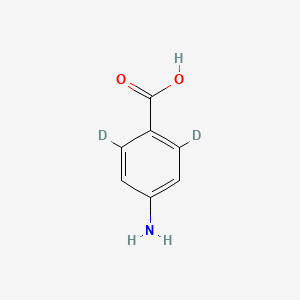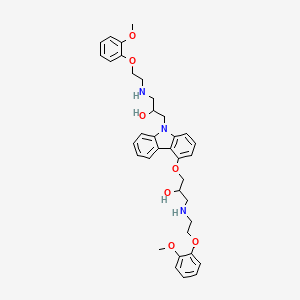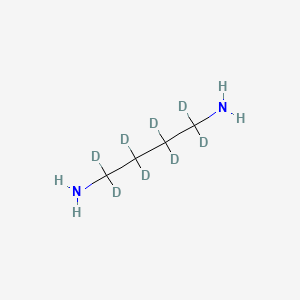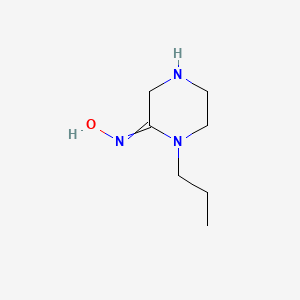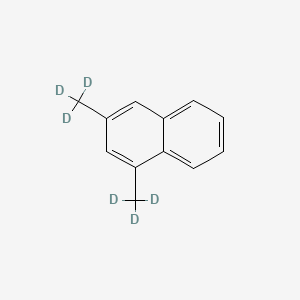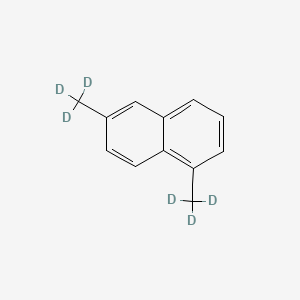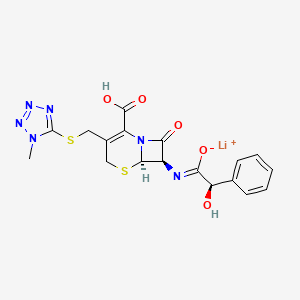
Cefamandole lithium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cefamandole lithium, also known as Cefamandole lithium salt, is a beta-lactam antibiotic used in the treatment of various infections caused by susceptible strains of bacteria . It is generally formulated as a formate ester, cefamandole nafate . It is no longer marketed in the United States . The CAS Number for Cefamandole lithium is 58648-57-0 .
Molecular Structure Analysis
The molecular formula of Cefamandole lithium is C18H17N6O5S2Li . The molecular weight is 468.44 . The SMILES string representation is [Li].Cn1nnnc1SCC2=C(N3C@HC@HC@Hc4ccccc4)C3=O)C(O)=O .
Chemical Reactions Analysis
The bactericidal action of Cefamandole results from the inhibition of cell-wall synthesis . Cefamandole is a broad-spectrum cephalosporin antibiotic with in vitro activity against a wide range of gram-positive and gram-negative organisms .
Physical And Chemical Properties Analysis
The physical and chemical properties of Cefamandole lithium include its molecular formula C18H17N6O5S2Li, molecular weight 468.44, and its SMILES string representation .
科学的研究の応用
Cefamandole lithium has been studied as a potential orally active antibiotic prodrug. However, it was found to be not notably more active than lithium cefamandole in oral efficacy tests against Streptococcus pyogenes in mice (Wheeler et al., 1979).
In vitro studies showed limited activity of cefamandole lithium against beta-lactamase- and non-beta-lactamase-producing Haemophilus influenzae strains. Moxalactam and chloramphenicol were more active than cefamandole (Bergeron et al., 1981).
Cefamandole has shown broad-spectrum activity against various clinical isolates of gram-positive cocci and gram-negative bacilli in vitro (Bodey & Weaver, 1976).
Research on lithium treatment revealed its neuroprotective properties against excitotoxicity in the central nervous system and effects on brain function and cellular responses (Nonaka et al., 1998).
Long-term lithium treatment has been observed to modify hippocampal astrocytes' morphology and cause gliosis in rats (Rocha et al., 1998).
Cefamandole, alongside cefoxitin, has been recognized for its greater in-vitro activity spectrum and longer serum half-lives compared to first-generation cephalosporins, although other regimens may be more cost-effective in some cases (Sanders et al., 1985).
Lithium's toxicity profile has been extensively reviewed, indicating risks associated with renal function, thyroid and parathyroid function, weight change, and other effects (McKnight et al., 2012).
Clinical trials on lithium use in older adults with amnestic mild cognitive impairment have shown its potential in attenuating cognitive and functional decline and modifying Alzheimer's disease-related biomarkers (Forlenza et al., 2019).
作用機序
Like all beta-lactam antibiotics, Cefamandole binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, causing the inhibition of the third and last stage of bacterial cell wall synthesis . Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins .
Safety and Hazards
特性
IUPAC Name |
lithium;(2R)-N-[(6R,7R)-2-carboxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]-2-hydroxy-2-phenylethanimidate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O5S2.Li/c1-23-18(20-21-22-23)31-8-10-7-30-16-11(15(27)24(16)12(10)17(28)29)19-14(26)13(25)9-5-3-2-4-6-9;/h2-6,11,13,16,25H,7-8H2,1H3,(H,19,26)(H,28,29);/q;+1/p-1/t11-,13-,16-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJXYASGGIMGRO-CFOLLTDRSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)N=C(C(C4=CC=CC=C4)O)[O-])SC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)N=C([C@@H](C4=CC=CC=C4)O)[O-])SC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17LiN6O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cefamandole lithium | |
Q & A
Q1: How effective is Cefamandole Lithium against Haemophilus influenzae compared to other antibiotics?
A1: Research indicates Cefamandole Lithium exhibits limited in vitro activity against Haemophilus influenzae, including both beta-lactamase and non-beta-lactamase producing strains []. Specifically, it showed significantly lower bactericidal activity against 11 non-beta-lactamase-producing strains, particularly those not belonging to the type B H. influenzae, compared to Moxalactam, Chloramphenicol, and Ampicillin []. The study highlights that Cefamandole Lithium's minimal inhibitory concentration ranged from 2 to greater than or equal to 128 microgram/ml against beta-lactamase-producing strains, indicating lower efficacy compared to Moxalactam and Chloramphenicol in these cases [].
Q2: Can Cefamandole Lithium be detected in milk, and what analytical methods are employed for its detection?
A2: Yes, Cefamandole Lithium can be detected in milk. A highly sensitive method using a type of filtered solid phase extraction (SPE) based on the PRiME hydrophilic lipophilic balance (HLB) has been developed for this purpose []. This method simplifies the traditional HLB extraction process by eliminating the activation and elution steps, resulting in faster and more efficient purification []. For detection and quantification, the extracted samples are analyzed using Ultra-high pressure liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS) []. This combined approach allows for the sensitive detection of Cefamandole Lithium in milk, achieving a limit of detection (LOD) and limit of quantification (LOQ) ranging from 0.02 to 5 μg kg−1 and 0.02 to 10 μg kg−1, respectively [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 7-Chloro-5-oxo-1-tosyl-2,3,4,5,-tetrahydro-1H-benzo[b]azepine-4-carboxylate](/img/structure/B569705.png)

